molecular formula C13H16BF3O3 B1302311 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 262376-31-8

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1302311
CAS No.: 262376-31-8
M. Wt: 288.07 g/mol
InChI Key: BUSBFOTXIPZTDH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester structure. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with a dioxaborolane derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale synthesis may employ more robust catalysts and optimized reaction conditions to minimize costs and environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in various chemical transformations. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-7-10(8-9)18-13(15,16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBFOTXIPZTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375255
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262376-31-8
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.41 g of 3-(trifluoromethoxy)brombenzene are dissolved in 25 ml of diethyl ether and added dropwise to a suspension of 0.28 g of magnesium in 25 ml of diethyl ether such that the solution remains at the boil. After addition is complete, the mixture is stirred under reflux for 2 h. The cooled solution is added dropwise to a solution of 1.16 ml of trimethyl borate in 25 ml of diethyl ether at a temperature of <−50° C. and then stirred at room temperature for 2 h. 5 ml of 40% strength sulfuric acid and 1.21 g of pinacol are successively added to this solution. After 30 minutes, the solvent is removed on a Rotavapor, the residue is neutralized using saturated sodium hydrogencarbonate solution and the mixture is extracted three times with methyl tert-butyl ether. The organic phase is dried over magnesium sulfate and concentrated in vacuo. 4,4,5,5-Tetramethyl-2-(3-trifluoromethoxyphenyl)-[1,3,2]dioxaborolane is obtained, which is reacted further without further purification.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.21 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound (25%, oil) was prepared from 3-trifluoromethoxyphenylboronic acid and pinacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
25%

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